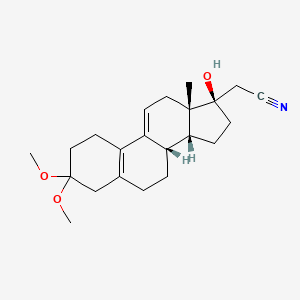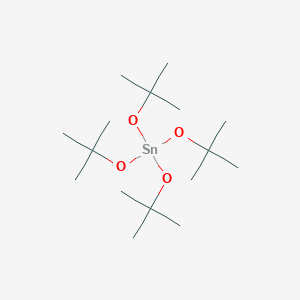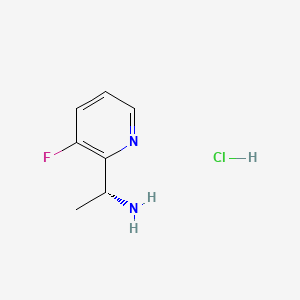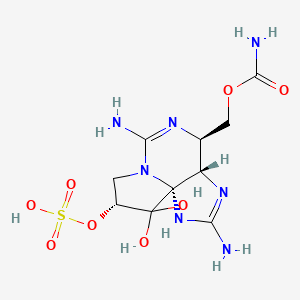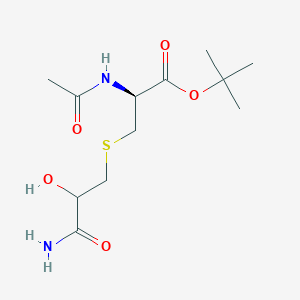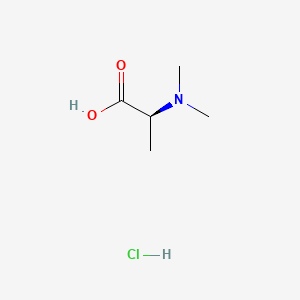
Chlorhydrate d'acide 2-diméthylamino-propionique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-propionic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known as 3-(Dimethylamino)propanoic acid hydrochloride. This compound is a white to off-white crystalline solid that is soluble in water and other polar solvents. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Applications De Recherche Scientifique
2-Dimethylamino-propionic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Dimethylamino-propionic acid hydrochloride typically involves the reaction of 2-Dimethylamino-propionic acid with hydrochloric acid. The process can be summarized as follows:
- Dissolve 2-Dimethylamino-propionic acid in an acidic solvent, such as hydrochloric acid.
- The crystalline product of 2-Dimethylamino-propionic acid hydrochloride is obtained by solvent evaporation or cooling crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylamino-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-propionic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylglycine hydrochloride
- 3-Dimethylaminopropionic acid
- 4-(Dimethylamino)butyric acid hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-Dimethylamino-propionic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its solubility in water and polar solvents also makes it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
2-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
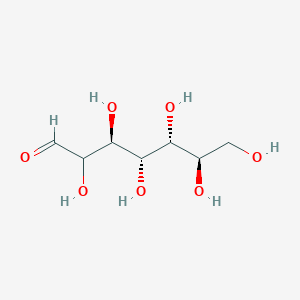

![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)
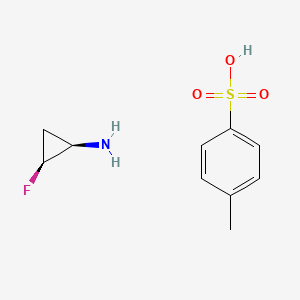



![Oxiranecarboxamide, 3-(1-hydroxybutyl)-, [2R-[2alpha,3alpha(R*)]]- (9CI)](/img/new.no-structure.jpg)
